1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine is a heterocyclic compound that contains a thiazole ring substituted with a hydrazine group at the 2-position and a dimethylmethanamine group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the hydrazine and dimethylmethanamine groups. One common synthetic route starts with the reaction of a substituted thiourea with α-haloketones to form the thiazole ring. The hydrazine group can then be introduced through nucleophilic substitution reactions, and the dimethylmethanamine group can be added via reductive amination .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiazole ring can also interact with biological receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine include other thiazole derivatives with different substituents. For example:
2-(2-Hydrazinyl)thiazole: Lacks the dimethylmethanamine group and has different biological activities.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Contains a triazole ring and has been studied for its antimycobacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12N4S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-(2-hydrazinyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H12N4S/c1-10(2)4-5-3-8-6(9-7)11-5/h3H,4,7H2,1-2H3,(H,8,9) |
InChI Key |
IFBUYSFIRUIFEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CN=C(S1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.